Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate
Overview
Description
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate, also known as TDPO, is a chemical compound with the molecular formula C30H36N2O18 . It has a molecular weight of 712.6 g/mol .
Molecular Structure Analysis
The molecular structure of TDPO is complex, with a large number of rotatable bonds . The IUPAC name for this compound is bis [2- [2- [2- (2-methoxyethoxy)ethoxy]ethoxycarbonyl]-4-nitrophenyl] oxalate .Chemical Reactions Analysis
TDPO has been used in chemiluminescence detection systems . It reacts with hydrogen peroxide in the presence of a catalyst to produce chemiluminescence .Physical And Chemical Properties Analysis
TDPO has a molecular weight of 712.6 g/mol and does not have any hydrogen bond donors. It has 18 hydrogen bond acceptors and 27 rotatable bonds . The exact mass and monoisotopic mass of TDPO are both 712.19631230 g/mol .Scientific Research Applications
Interaction Study in Heterometallic Complexes : It is utilized for studying the interaction between metal centers and oxalate-bridged cations in heterometallic complexes (Androš Dubraja et al., 2017).
Research on Organic Triradicals : The compound is employed in research on organic triradicals with quartet ground states consisting of different nitroxide radicals (Tanaka et al., 1998).
Peroxyoxalate Chemiluminescence Reactions : It is used for high-sensitivity detection of hydrogen peroxide and fluorescent compounds in peroxyoxalate chemiluminescence reactions (Imai et al., 1986).
Detection of Sulfonamide Residues in Milk : This compound allows for determining sulfonamide residues in milk at low concentration levels, providing higher sensitivities and stabilities (Soto-Chinchilla et al., 2005).
Detection of Fluorescent Compounds with Acidic Mobile Phases : It enables sensitive detection of fluorescent compounds separated with acidic mobile phases, such as those containing trifluoroacetic acid (Sugiura et al., 1993).
Catalyst for Carbon-Carbon Bond Formation : The compound is also used as a catalyst for carbon-carbon bond formation in organic synthesis (Fossey & Richards, 2004).
Detection of Oxo-Steroids and Oxo-Bile Acids in Urine : It is applied for sensitive detection of oxo-steroids and oxo-bile acids in urine samples (Imai et al., 1989).
properties
IUPAC Name |
bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxycarbonyl]-4-nitrophenyl] oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O18/c1-41-7-9-43-11-13-45-15-17-47-27(33)23-19-21(31(37)38)3-5-25(23)49-29(35)30(36)50-26-6-4-22(32(39)40)20-24(26)28(34)48-18-16-46-14-12-44-10-8-42-2/h3-6,19-20H,7-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYPHQPTUDHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145969 | |
Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |
CAS RN |
103638-91-1 | |
Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl)oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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